molecular formula C7H6ClF3N2O2 B2762509 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride CAS No. 2137628-57-8

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2762509
CAS No.: 2137628-57-8
M. Wt: 242.58
InChI Key: MRXIZAAPUVVIQK-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural features and reactivity. This compound contains a pyridine ring substituted with an amino group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 2-position, forming a hydrochloride salt. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloro-5-(trifluoromethyl)pyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow systems to enhance reaction efficiency. Purification steps such as crystallization and recrystallization are crucial to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The amino group can engage in coupling reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Carbodiimides or other coupling agents in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted pyridines, amides, and other derivatives that retain the trifluoromethyl group, enhancing their chemical stability and biological activity.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing heterocyclic compounds and other organic molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for active ingredients in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride and its derivatives involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(trifluoromethyl)pyridine: Lacks the carboxylic acid group, making it less versatile in some synthetic applications.

    2-Amino-5-(trifluoromethyl)pyridine: Differently substituted, leading to variations in reactivity and biological activity.

    3-Amino-4-(trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but with different substitution patterns affecting its chemical properties.

Uniqueness

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological properties. The combination of an amino group, a trifluoromethyl group, and a carboxylic acid group in a single molecule provides a versatile platform for various chemical transformations and potential therapeutic applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable compound in multiple fields.

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3;/h1-2H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXIZAAPUVVIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137628-57-8
Record name 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride
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